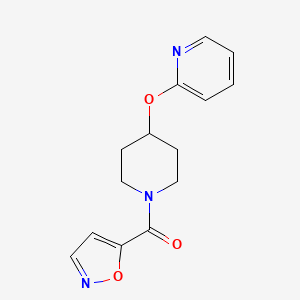

![molecular formula C17H15NO3S B2762070 1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-15-8](/img/structure/B2762070.png)

1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . Thiophene and its derivatives are important in medicinal chemistry and material science, with diverse applications .

Synthesis Analysis

Thiophenes can be synthesized through various methods. One common method is the Gewald Reaction, which involves the condensation of a ketone (or aldehyde) with a α-cyanoester in the presence of elemental sulfur . Another method is the Paal-Knorr Thiophene Synthesis, which involves the cyclization of 1,4-diketones with phosphorus pentasulfide . The specific synthesis pathway for “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, an isobenzofuran ring, and a piperidin ring, all connected in a spiro configuration . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and transition-metal-free synthesis of substituted thiophenes . The specific reactions that “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” can undergo would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents but insoluble in water .Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Compounds related to "1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been synthesized and evaluated for their affinity and selectivity towards sigma receptors. These sigma receptors are implicated in several biological processes and diseases, making them a target for therapeutic intervention. The structural factors governing sigma 1 and sigma 2 receptor affinity and selectivity were investigated, highlighting the importance of N-substituent size and lipophilicity for sigma 2 selectivity. Compounds with certain substituents exhibited high affinity for sigma 2 receptors and selectivity over sigma 1, suggesting potential for further pharmacological exploration (Moltzen, Perregaard, & Meier, 1995).

Pharmacological Evaluation of Spirocyclic Compounds

Another study focused on the pharmacological evaluation of spirocyclic compounds, including those with benzofuran and benzopyran derivatives. These compounds displayed varying degrees of affinity for sigma receptors. The investigation into the binding properties of these compounds for sigma(1) and sigma(2) receptors revealed key insights into their pharmacological profile, suggesting the potential for developing new therapeutic agents (Maier & Wünsch, 2002).

Mechanistic Investigations and Photoreactions

Research into the mechanistic aspects of related spirocyclic compounds has provided valuable insights into their chemical behavior. For instance, studies on the isomerization and acid-induced transformations of specific spiro compounds have revealed unusual equilibria between spiro and open-ring systems. These findings contribute to a deeper understanding of the chemical stability and reactivity of such compounds, which is crucial for their potential application in medicinal chemistry (Konieczny & Sowiński, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have biological activity and can act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Safety and Hazards

Thiophene-3-carbonyl chloride, a related compound, is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage, and may cause respiratory irritation . The safety and hazards of “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” would need to be determined through safety testing.

Future Directions

Thiophene and its derivatives are attracting great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research could focus on synthesizing new thiophene derivatives with improved properties, investigating their mechanisms of action, and exploring their potential applications.

properties

IUPAC Name |

1'-(thiophene-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-15(12-5-10-22-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)21-17/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPJEGCKCVPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)

![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)

![N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2762007.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)